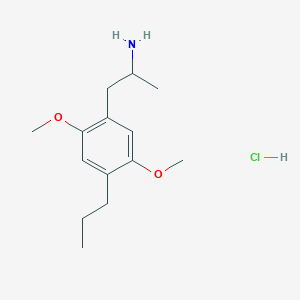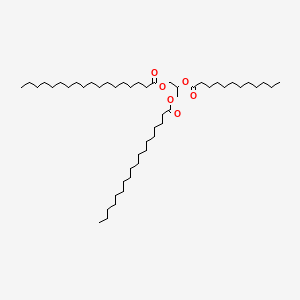![molecular formula C45H57NO14 B3026114 (alphaR,betaS)-beta-[[[1,1-di(methyl-d3)ethoxy-2,2,2-d3]carbonyl]amino]-alpha-hydroxy-benzenepropanoic acid, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester](/img/structure/B3026114.png)
(alphaR,betaS)-beta-[[[1,1-di(methyl-d3)ethoxy-2,2,2-d3]carbonyl]amino]-alpha-hydroxy-benzenepropanoic acid, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester
Vue d'ensemble
Description
Cabazitaxel-d9 est une forme deutérée du cabazitaxel, un taxane de deuxième génération utilisé principalement dans le traitement du cancer de la prostate métastatique résistant à la castration. Cabazitaxel-d9 est un inhibiteur des microtubules qui stabilise les microtubules et induit la mort des cellules tumorales. Il est synthétisé à partir de la 10-désacétylbaccatine III, un composé isolé de l'if .
Applications De Recherche Scientifique
Cabazitaxel-d9 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of cabazitaxel.
Biology: Employed in cell biology research to investigate the effects of microtubule stabilization on cell division and apoptosis.
Mécanisme D'action
Target of Action
Cabazitaxel-d9, also known as Jevtana, primarily targets microtubules in cancer cells . Microtubules are crucial components of the cell’s cytoskeleton and play a vital role in cellular processes such as mitosis .
Mode of Action
Cabazitaxel-d9 interacts with its targets by binding to the beta-tubulin subunit of microtubules . This binding promotes microtubule polymerization while simultaneously inhibiting their disassembly . The result is the stabilization of microtubules, which prevents microtubule-dependent cell division .
Biochemical Pathways
The primary biochemical pathway affected by Cabazitaxel-d9 is the cell cycle , specifically the mitosis phase . By stabilizing microtubules, Cabazitaxel-d9 inhibits the separation and distribution of chromosomes during cell division . This leads to cell cycle arrest and ultimately, tumor cell death .
Pharmacokinetics
Cabazitaxel-d9 exhibits linear pharmacokinetics and has a terminal elimination half-life comparable to that of docetaxel . These characteristics support dosing as a single infusion in three-week treatment cycles . Dose-ranging studies have recommended doses of 20 or 25 mg/m² every three weeks .
Result of Action
The primary result of Cabazitaxel-d9’s action is the inhibition of tumor proliferation . By preventing cell division, Cabazitaxel-d9 effectively blocks the growth of the cancer . This leads to a decrease in tumor size and potentially, a reduction in related symptoms .
Action Environment
Cabazitaxel-d9’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it has a low affinity for the P-glycoprotein (P-gp) efflux pump, allowing it to more readily penetrate the blood-brain barrier compared to other taxanes like paclitaxel and docetaxel . This characteristic may enhance its efficacy in certain environments, such as the central nervous system . .
Analyse Biochimique
Biochemical Properties
Cabazitaxel-d9 stabilizes microtubule assembly by reducing the lag time for tubulin assembly and the rate of cold-induced microtubule depolymerization . It interacts with tubulin, the protein component of microtubules, promoting their assembly and inhibiting their disassembly. This interaction leads to the stabilization of microtubules, which inhibits cell division (mitosis) and tumor proliferation . Cabazitaxel-d9 inhibits the proliferation of various cancer cell lines, including P388, HL-60, Calc18, and KB cells .
Cellular Effects
Cabazitaxel-d9 exerts its effects on various types of cells by stabilizing microtubules, which blocks the growth of cancer cells . It inhibits the proliferation of cancer cell lines, including those resistant to other taxanes . Cabazitaxel-d9 influences cell function by inducing mitotic arrest at the metaphase-anaphase transition, leading to cell death . It also affects cell signaling pathways, gene expression, and cellular metabolism by stabilizing microtubules and preventing their disassembly .
Molecular Mechanism
The molecular mechanism of Cabazitaxel-d9 involves its binding to tubulin, promoting microtubule assembly and inhibiting disassembly . This stabilization of microtubules leads to mitotic arrest and subsequent cell death . Cabazitaxel-d9 exhibits activity against tumor cell lines resistant to paclitaxel and docetaxel, making it a potent chemotherapeutic agent . It also shows poor recognition by multidrug resistance (MDR) proteins, allowing it to penetrate the blood-brain barrier and offer more durable responses .
Temporal Effects in Laboratory Settings
In laboratory settings, Cabazitaxel-d9 has shown stability and effectiveness over time. Studies have demonstrated that continuing cabazitaxel treatment beyond 10 cycles can prolong survival in patients with metastatic castration-resistant prostate cancer without significant cumulative toxicity . The stability and degradation of Cabazitaxel-d9 in in vitro and in vivo studies have shown consistent antitumor activity over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of Cabazitaxel-d9 vary with different dosages. Higher doses have been associated with increased antitumor activity, but also with higher toxicity . Studies have shown that Cabazitaxel-d9 crosses the placental barrier, leading to reproductive toxicity in animal studies . The dosage effects observed in these studies highlight the importance of optimizing the dosage to balance efficacy and toxicity .
Metabolic Pathways
Cabazitaxel-d9 is metabolized primarily in the liver via CYP3A4/5 and CYP2C8 enzymes . The main metabolic pathways involve two O-demethylations at the C-7 and C-10 positions, leading to the formation of 7-O-demethyl-cabazitaxel and 10-O-demethyl-cabazitaxel . These metabolic pathways account for a significant portion of the dose excreted in humans, dogs, and mice .
Transport and Distribution
Cabazitaxel-d9 is transported and distributed within cells and tissues through its interaction with transporters and binding proteins . It has a high volume of distribution and can cross the blood-brain barrier, making it effective in treating central nervous system tumors . The transport and distribution of Cabazitaxel-d9 within the body are crucial for its therapeutic efficacy .
Subcellular Localization
The subcellular localization of Cabazitaxel-d9 involves its accumulation in the cytoplasm and nucleus of cancer cells . It targets microtubules and stabilizes them, leading to mitotic arrest and cell death . The localization of Cabazitaxel-d9 within specific cellular compartments is essential for its antitumor activity and effectiveness in cancer treatment .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Cabazitaxel-d9 est synthétisé par une série de réactions chimiques à partir de la 10-désacétylbaccatine III. La synthèse implique plusieurs étapes, notamment des réactions d'estérification, de réduction et de cyclisation. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de conditions spécifiques de température et de pression pour obtenir le produit souhaité .
Méthodes de production industrielle
En milieu industriel, le cabazitaxel-d9 est produit en utilisant une combinaison de synthèse chimique et de techniques de purification. Le procédé implique l'utilisation de réacteurs à grande échelle, de colonnes chromatographiques et de méthodes de cristallisation pour obtenir du cabazitaxel-d9 de haute pureté. Le produit final est formulé pour une utilisation clinique dans un tensioactif liquide, généralement à un rapport de masse de 27:1 de Tween-80 au cabazitaxel .
Analyse Des Réactions Chimiques
Types de réactions
Cabazitaxel-d9 subit diverses réactions chimiques, notamment :
Oxydation : implique l'ajout d'oxygène ou l'élimination d'atomes d'hydrogène.
Réduction : implique l'ajout d'atomes d'hydrogène ou l'élimination d'atomes d'oxygène.
Substitution : implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des réactifs de substitution comme les halogénures d'alkyle. Les conditions réactionnelles impliquent souvent des températures, des pressions et des niveaux de pH spécifiques pour optimiser les vitesses de réaction et les rendements .
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de cabazitaxel-d9, qui peuvent être utilisés pour des modifications chimiques ultérieures ou comme intermédiaires dans la synthèse d'autres composés .
Applications de la recherche scientifique
Cabazitaxel-d9 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : utilisé comme étalon de référence en chimie analytique pour étudier la stabilité et la dégradation du cabazitaxel.
Biologie : utilisé dans la recherche en biologie cellulaire pour étudier les effets de la stabilisation des microtubules sur la division cellulaire et l'apoptose.
Mécanisme d'action
Cabazitaxel-d9 exerce ses effets en stabilisant les microtubules, qui sont des composants essentiels du cytosquelette de la cellule. En se liant à la sous-unité bêta-tubuline des microtubules, le cabazitaxel-d9 empêche leur dépolymérisation, ce qui entraîne un arrêt mitotique et une mort cellulaire subséquente. Ce mécanisme est particulièrement efficace contre les cellules cancéreuses qui ont développé une résistance à d'autres taxanes, comme le paclitaxel et le docétaxel .
Comparaison Avec Des Composés Similaires
Composés similaires
Paclitaxel : un taxane de première génération utilisé dans le traitement de divers cancers.
Docétaxel : un autre taxane de première génération ayant des applications similaires à celles du paclitaxel.
Abiratérone : un inhibiteur ciblant la signalisation des androgènes utilisé dans le traitement du cancer de la prostate.
Enzalutamide : Un autre inhibiteur ciblant la signalisation des androgènes ayant des applications similaires à celles de l'abiratérone.
Unicité du cabazitaxel-d9
Cabazitaxel-d9 est unique en raison de sa capacité à surmonter les mécanismes de résistance qui limitent l'efficacité d'autres taxanes. Il a une affinité plus faible pour la pompe d'efflux P-glycoprotéine, ce qui lui permet de pénétrer la barrière hémato-encéphalique plus efficacement. Cette propriété fait du cabazitaxel-d9 une option précieuse pour traiter les cancers résistants à d'autres taxanes .
Propriétés
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]oxycarbonylamino]-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1/i3D3,4D3,5D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQGVNUXMIRLCK-MOAUBYJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)OC)(C(=O)[C@@H](C(=C2C)C3(C)C)OC)C)OC(=O)C6=CC=CC=C6)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H57NO14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
845.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride](/img/structure/B3026032.png)
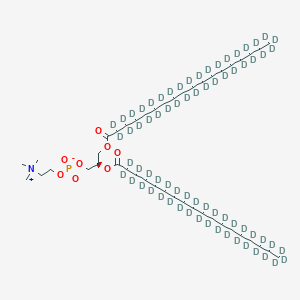
![3,6-Bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride](/img/structure/B3026034.png)
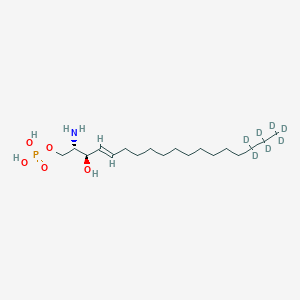
![3-[(2-chlorophenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B3026036.png)
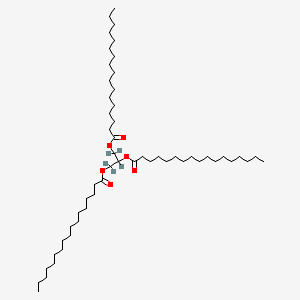

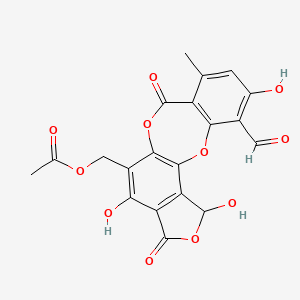
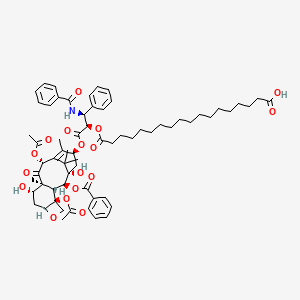
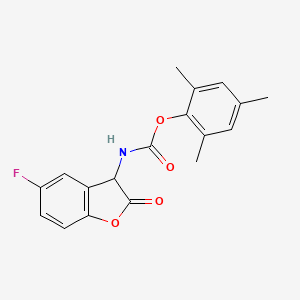
![N-[4-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]butyl]-carbamic acid, 3-(2,4-dioxocyclohexyl)propyl ester](/img/structure/B3026048.png)
![4-[2-(Methylamino)propyl]-phenol, monohydrochloride](/img/structure/B3026051.png)
